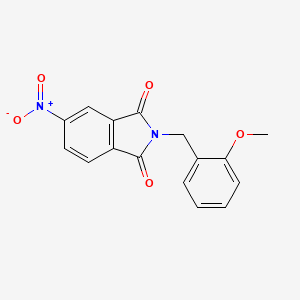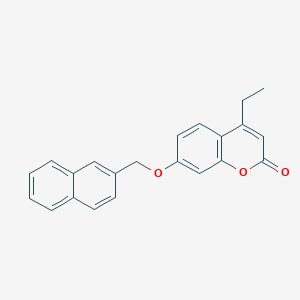
4-ethyl-7-(2-naphthylmethoxy)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-7-(2-naphthylmethoxy)-2H-chromen-2-one, also known as EPMC, is a synthetic compound with a molecular formula C24H20O3. It belongs to the class of coumarin derivatives and has been extensively studied for its potential applications in various fields of scientific research.
Mécanisme D'action
The mechanism of action of 4-ethyl-7-(2-naphthylmethoxy)-2H-chromen-2-one is not yet fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in oxidative stress, inflammation, and cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of reactive oxygen species (ROS) production, the suppression of pro-inflammatory cytokine production, and the induction of apoptosis in cancer cells. It has also been found to have a protective effect on the liver and kidneys, and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-ethyl-7-(2-naphthylmethoxy)-2H-chromen-2-one in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds with similar properties. However, its solubility in water is limited, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are many potential future directions for research on 4-ethyl-7-(2-naphthylmethoxy)-2H-chromen-2-one, including further studies on its mechanism of action, its potential applications in the treatment of various diseases, and the development of new synthetic methods for its production. Additionally, more research is needed to determine the optimal dosage and administration methods for this compound in different experimental settings.
Méthodes De Synthèse
4-ethyl-7-(2-naphthylmethoxy)-2H-chromen-2-one can be synthesized using a variety of methods, including the Knoevenagel condensation reaction, the Perkin reaction, and the Pechmann condensation reaction. However, the most commonly used method for synthesizing this compound is the Knoevenagel condensation reaction, which involves the reaction of 2-naphthol with ethyl acetoacetate in the presence of a base such as piperidine or pyridine.
Applications De Recherche Scientifique
4-ethyl-7-(2-naphthylmethoxy)-2H-chromen-2-one has been widely used in scientific research due to its diverse range of potential applications. It has been found to possess antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of new drugs and therapies.
Propriétés
IUPAC Name |
4-ethyl-7-(naphthalen-2-ylmethoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O3/c1-2-16-12-22(23)25-21-13-19(9-10-20(16)21)24-14-15-7-8-17-5-3-4-6-18(17)11-15/h3-13H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKSHGGKZVZKTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methyl]amino}phenyl)acetamide](/img/structure/B5723074.png)
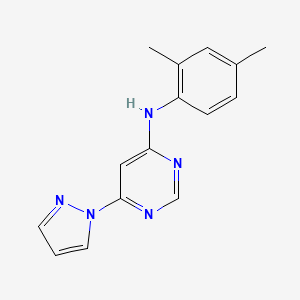
![N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide](/img/structure/B5723090.png)
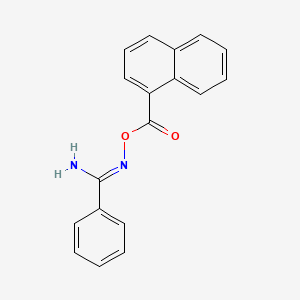
![N-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B5723111.png)
![N,N'-{[4-(diethylamino)phenyl]methylene}diacetamide](/img/structure/B5723117.png)
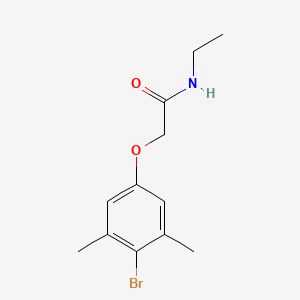
![N-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide](/img/structure/B5723134.png)


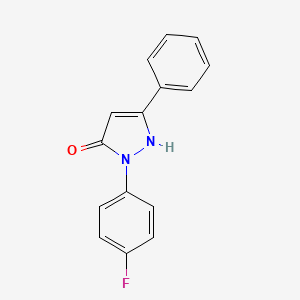

![2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile](/img/structure/B5723165.png)
